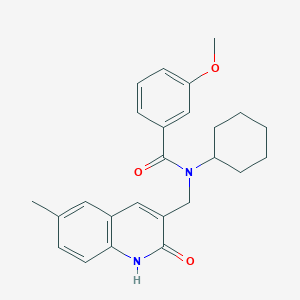
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as CXM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CXM belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been reported to have anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is its broad-spectrum antiproliferative activity against various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. One direction is to investigate the mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide in more detail, particularly its effects on various signaling pathways. Another direction is to explore the potential therapeutic applications of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide in other diseases, such as inflammatory disorders and viral infections. Additionally, the development of novel formulations of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide with improved solubility and pharmacokinetics could enhance its therapeutic potential.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves the reaction between 3-methoxybenzoyl chloride and N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)amine in the presence of a base. The reaction proceeds via an amide bond formation and yields N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide as a white solid.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been reported to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-23-19(13-17)14-20(24(28)26-23)16-27(21-8-4-3-5-9-21)25(29)18-7-6-10-22(15-18)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUKZRCBYJIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

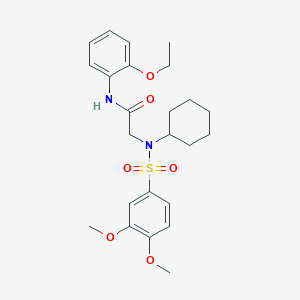
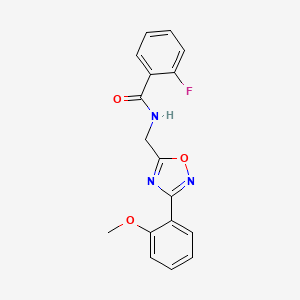
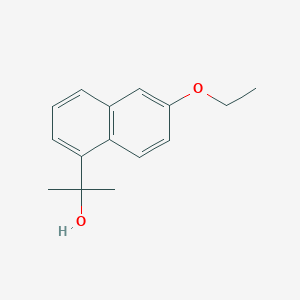
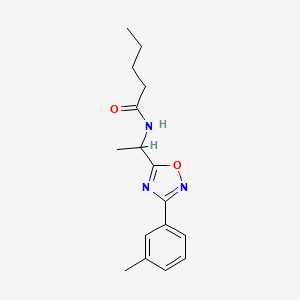
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
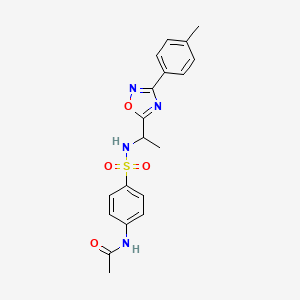
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)



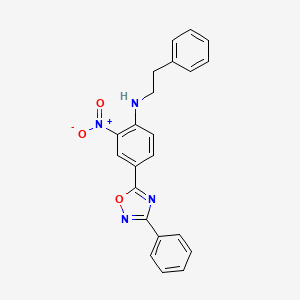
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
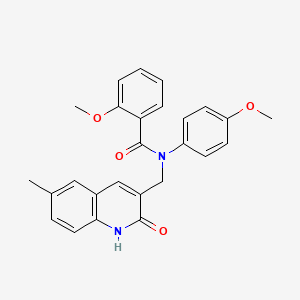
![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)